2-methylheptane-2-thiol

Description

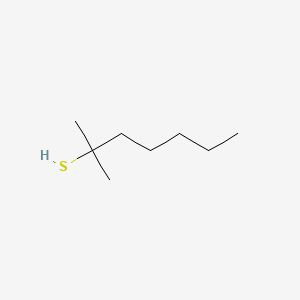

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylheptane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTAKRCVPORMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075290 | |

| Record name | 2-Heptanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-heptanethiol appears as a straw-colored liquid with a strong, obnoxious odor. Lethal by inhalation of even small amounts of vapor. Lethal by skin absorption. Skin and eye irritant. Decomposes at high temperatures to form toxic sulfur oxides and flammable hydrogen sulfide. Less dense than water. Used as a lubricant additive and in polymer modification., Yellow liquid with an obnoxious odor; [CAMEO] | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

115 °F [CAMEO] | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-20-2 | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptane-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptane-2-thiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR39B4RNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylheptane 2 Thiol

Classical and Evolving Synthetic Pathways

Traditional methods for thiol synthesis have been adapted and refined over the years to improve yields and selectivity for sterically hindered thiols like 2-methylheptane-2-thiol. These approaches often involve multiple steps or direct conversion strategies that contend with the inherent reactivity of the substrates.

Multi-Step Approaches Utilizing Thioacetate (B1230152) Intermediates

A common and effective method for synthesizing thiols involves the use of thioacetate intermediates. This multi-step pathway circumvents the issues associated with direct thiolation by first introducing a thioacetyl group, which is then hydrolyzed to yield the final thiol.

The process typically begins with the reaction of an appropriate alkyl halide with a thioacetate salt, such as potassium thioacetate, to form an alkyl thioacetate. ias.ac.in This SN2 reaction is generally efficient for primary and secondary halides. However, for tertiary substrates, the reaction can be slow and compete with elimination pathways. beilstein-journals.org Subsequent hydrolysis of the thioacetate, often under basic conditions or through reduction with reagents like lithium aluminum hydride, liberates the desired thiol. ias.ac.inmdpi.com While effective, alkaline hydrolysis can sometimes lead to isomerization, and the use of powerful reducing agents may affect other functional groups in the molecule. ias.ac.in

An alternative to alkaline hydrolysis is the use of a borohydride (B1222165) exchange resin with a catalytic amount of palladium acetate, which can convert the alkyl thioester to the corresponding thiol under neutral conditions with high yields. ias.ac.in

Direct Halide to Thiol Conversion Strategies

Direct conversion of alkyl halides to thiols is an attractive, atom-economical approach. The most straightforward method involves the reaction of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). libretexts.org However, a significant drawback of this method is the potential for the initially formed thiol to act as a nucleophile and react with another molecule of the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. libretexts.orglibretexts.org

To mitigate the formation of sulfide byproducts, thiourea (B124793) can be employed as a nucleophile. libretexts.orglibretexts.org The reaction of an alkyl halide with thiourea first produces an S-alkylisothiouronium salt. This intermediate is then hydrolyzed, typically with an aqueous base, to yield the thiol. libretexts.orglibretexts.org This method generally provides better yields for primary halides, while tertiary halides are more prone to forming olefins as a side product. ias.ac.in

Modernized and High-Efficiency Synthetic Protocols

In recent years, significant advancements in synthetic methodologies have led to the development of more efficient, rapid, and selective protocols for the synthesis of tertiary thiols, including this compound. These modern approaches often leverage technologies like microwave irradiation and catalytic systems to overcome the limitations of classical methods.

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly and uniformly heating the reaction mixture, microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. amazonaws.com

The synthesis of thiols from alkyl halides using potassium thioacetate can be dramatically expedited using microwave technology. amazonaws.com This one-pot method allows for the direct conversion of the halide to the thiol, bypassing the need to isolate the thioacetate intermediate. amazonaws.com Studies have shown that this microwave-assisted approach can be 6 to 24 times faster than traditional methods, with isolated yields often exceeding 90%. amazonaws.com For instance, a one-pot synthesis of various alkane thiols from their corresponding halides was achieved with only 60 minutes of microwave heating. amazonaws.com The optimization of parameters such as temperature is crucial; for the reaction of halides with potassium thioacetate, 120°C was identified as an optimal temperature. amazonaws.com

The application of microwave irradiation has also been successful in the synthesis of various heterocyclic compounds containing sulfur, demonstrating its broad utility in accelerating reactions involving sulfur nucleophiles. dovepress.compensoft.netrsc.org

One-Pot Synthetic Sequences and Strategic Design

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of thiols has benefited greatly from the development of such strategic sequences.

A notable example involves the use of thiolactones as thiol precursors. The ring-opening of a thiolactone by a nucleophile, such as an amine, can generate a thiol in situ. ugent.be This newly formed thiol can then participate in a subsequent reaction, like a thiol-ene "click" reaction, all within the same pot. ugent.be This strategy provides a versatile and efficient route to complex molecules containing a thiol moiety.

Another one-pot approach for the synthesis of thiols involves the use of tritylthiol with tertiary alcohols under mild, lithium-catalyzed conditions. A subsequent in-situ deprotection step yields the desired thiol. nih.gov This method is particularly useful for the synthesis of sterically hindered thiols from the corresponding alcohols.

The following table summarizes the key features of one-pot synthetic strategies for thiols:

| Strategy | Precursor | Key Reagents/Conditions | Advantages | Reference |

| Thiolactone Ring-Opening/Thiol-Ene Reaction | Thiolactone | Amine (nucleophile), UV-initiation | Mild conditions, versatile for polymer synthesis | ugent.be |

| Lithium-Catalyzed Thiol Alkylation | Tertiary Alcohol | Tritylthiol, Lithium catalyst, in-situ deprotection | Mild, chemoselective for tertiary alcohols | nih.gov |

| Microwave-Assisted Halide to Thiol Conversion | Alkyl Halide | Potassium thioacetate, Methanol, Microwave irradiation | Rapid, high-yield, direct conversion | amazonaws.com |

Catalytic Systems in the Synthesis of this compound

Catalytic systems play a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of tertiary thiols has seen significant advancements through the development of novel catalytic methods.

One approach involves the acid-catalyzed addition of hydrogen sulfide (H₂S) to olefins. The use of a dry cation exchange resin as a catalyst has been reported to provide high yields and selectivity for tertiary thiols from the corresponding alkenes. ias.ac.in Industrially, organic liquid acids like alkyl sulfonic acid are used as catalysts for the reaction of C6–C20 olefins with H₂S to increase the selectivity for alkyl thiols. ias.ac.in

Palladium-based catalysts have also been employed for the hydrothiolation of alkynes, providing a route to vinyl sulfides which can be precursors to thiols. A Pd-NHC (N-heterocyclic carbene) complex has been shown to be an efficient catalyst for the addition of a wide range of thiols, including tertiary thiols, to alkynes. acs.org

Furthermore, lithium-catalyzed thiol alkylation using tertiary alcohols has been developed as a mild and inexpensive method. This system demonstrates high chemoselectivity for the activation of the C-OH bond, even in the presence of other reactive functional groups. nih.gov

The development of bifunctional organocatalysts has also enabled the enantioselective synthesis of tertiary thiols. For example, a ureidopeptide-based catalyst has been used for the Michael addition of 5H-thiazol-4-ones to nitroolefins, leading to the formation of chiral tertiary thiol derivatives with high diastereo- and enantioselectivity. ehu.es

The following table provides an overview of different catalytic systems used in the synthesis of tertiary thiols:

| Catalyst Type | Reactants | Reaction Type | Key Features | Reference |

| Dry Cation Exchange Resin | Alkene, H₂S | Addition | High yield and selectivity for tertiary thiols | ias.ac.in |

| Organic Liquid Acids | Olefin, H₂S | Addition | Increased selectivity for alkyl thiols in industrial processes | ias.ac.in |

| Pd-NHC Complex | Thiol, Alkyne | Hydrothiolation | Efficient for a wide range of thiols, including tertiary | acs.org |

| Lithium Catalyst | Tertiary Alcohol, Thiol | Thiol Alkylation | Mild, inexpensive, high chemoselectivity | nih.gov |

| Bifunctional Ureidopeptide | 5H-Thiazol-4-one, Nitroolefin | Michael Addition | Enantioselective synthesis of chiral tertiary thiols | ehu.es |

Green Chemistry Principles in the Derivation of this compound

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. chemmethod.comedu.krd The synthesis of this compound can be significantly improved by applying these principles.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org A high atom economy signifies a more sustainable process with less waste. jocpr.com For example, addition reactions, such as the catalytic hydrogenation of an alkene, are 100% atom-economical as all reactant atoms are found in the product. jocpr.com

In contrast, many classical reactions, like the Wittig reaction, have poor atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). rsc.org A patented method for preparing thiols highlights an atom-economical approach where the reaction of a trithiocarbonate (B1256668) with a primary or secondary amine yields the desired thiol while co-producing a substituted thiourea, which is also a valuable chemical product, thereby minimizing waste. google.com

Solvents and separation agents constitute a large portion of the waste generated in chemical processes. text2fa.ir Green chemistry advocates for their minimization or replacement with more environmentally benign alternatives. 2plus.co.nz For the synthesis of this compound, this could involve using greener solvents or conducting reactions under solvent-free conditions.

Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources like corncobs, offer a greener alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF). text2fa.irsigmaaldrich.com Other solvents like cyclopentyl methyl ether (CPME) are noted for their stability, resistance to peroxide formation, and improved reaction performance in many cases. sigmaaldrich.com The ideal approach is to eliminate solvents altogether if the reaction can proceed efficiently in their absence.

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.orgedu.krd Catalysts increase reaction efficiency, can be used in small amounts, and are often recyclable, which drastically reduces waste. edu.krd

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product and potential for recycling, which is a key sustainability feature. researchgate.net

Biocatalysts: Enzymes are inherently sustainable catalysts. They are derived from renewable resources, are biodegradable, and operate under mild conditions (ambient temperature and pressure in water), thus reducing energy consumption. tudelft.nl

Recyclable Homogeneous Catalysts: While traditional homogeneous catalysts can be difficult to separate from the reaction mixture, systems using ionic liquids can help immobilize the catalyst, allowing for easier separation and reuse. mdpi.com

Each additional step in a synthesis, such as adding and removing a protecting group, increases reagent use and waste generation. acs.org The thiol group (-SH) is particularly susceptible to oxidation, often forming a disulfide bond (S-S), which has historically necessitated the use of protecting groups during multi-step syntheses. univpancasila.ac.id

Modern synthetic strategies aim to avoid this through protecting-group-free synthesis. rsc.orgrsc.org This can be achieved by using highly selective catalysts that react with other functional groups in the molecule while leaving the thiol untouched. rsc.org For example, combining Atom Transfer Radical Polymerization (ATRP) with thiol-epoxy 'click' chemistry allows for the creation of thiol-functionalized polymers without the need for protection/deprotection steps, as the key reactions are tolerant of the other functional groups present. rsc.orgresearchgate.net

Energy Efficiency Considerations in Reaction Design

The imperative to develop sustainable and cost-effective chemical manufacturing processes has placed significant emphasis on energy efficiency in reaction design. For the synthesis of this compound, a tertiary thiol likely produced via the addition of hydrogen sulfide (H₂S) to its corresponding alkene (2-methyl-2-heptene), energy considerations are paramount. Optimizing reaction pathways to minimize energy consumption not only reduces operational costs but also aligns with the core principles of green chemistry, which advocate for conducting syntheses at ambient temperature and pressure whenever possible.

Modern synthetic strategies focus on several key areas to enhance energy efficiency: catalysis, process intensification, thermodynamic management, and the use of alternative energy sources.

Catalysis and Reaction Conditions

The choice of catalyst is a primary determinant of a reaction's energy footprint. Catalysts provide an alternative reaction pathway with a lower activation energy, which can dramatically reduce the temperature and pressure required for a successful transformation. While the addition of H₂S to alkenes can be performed at high temperatures and pressures, sometimes with an acid catalyst like tungstosilicic acid, these conditions are energy-intensive. researchgate.net For instance, the reaction of H₂S with a similar branched alkene, 2-methylbut-2-ene, has been reported at temperatures up to 240°C and pressures reaching 115 atm, representing a significant energy demand. researchgate.net

In contrast, contemporary catalytic systems offer milder and more energy-efficient alternatives. Advanced catalysts, including palladium complexes and N-heterocyclic carbenes (NHCs), have proven effective for various thiol addition reactions under less demanding conditions. acs.org Furthermore, the field of photoredox catalysis, which uses visible light as a sustainable energy source, presents a powerful tool for promoting thiol-ene reactions. encyclopedia.pubacs.org These reactions can often proceed at room temperature, drastically lowering the energy input compared to thermally driven processes. encyclopedia.pub The use of an appropriate photocatalyst can facilitate the generation of a thiyl radical from H₂S, which then adds across the double bond of 2-methyl-2-heptene (B165378) in a highly efficient manner. encyclopedia.pubthieme-connect.de

Process Intensification and Reactor Design

Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer. rccostello.com This allows for precise temperature control, efficiently removing the heat generated during an exothermic reaction and minimizing the energy required for cooling. The result is a more selective and higher-yielding process with a significantly lower energy footprint and a smaller physical plant size. researchgate.net

Thermodynamic and Kinetic Factors

A thorough understanding of the reaction's thermodynamics and kinetics is crucial for designing an energy-efficient process. researchgate.netresearchgate.net The exothermic nature of the hydrothiolation of alkenes means that from a thermodynamic standpoint, lower temperatures favor the formation of the product. However, from a kinetic perspective, lower temperatures slow the reaction rate. An optimized process finds a balance, often through a highly active catalyst that allows the reaction to proceed at a sufficient rate at a lower, more thermodynamically favorable temperature. This minimizes both the heating required to initiate the reaction and the cooling needed to control the exotherm.

The table below illustrates a conceptual comparison between a conventional, high-energy synthesis pathway and a modern, energy-efficient approach for the production of a tertiary thiol.

Interactive Data Table: Comparison of Synthetic Pathways for Tertiary Thiols

| Parameter | Conventional High-Energy Process | Energy-Efficient Intensified Process |

| Energy Source | Thermal (External Heating/Cooling) | Visible Light / Low-Grade Heat |

| Reaction Temperature | High (e.g., 150-250 °C) researchgate.net | Ambient (e.g., 20-40 °C) encyclopedia.pub |

| Reaction Pressure | High (e.g., >100 atm) researchgate.net | Atmospheric |

| Catalyst | None or Simple Acid Catalyst researchgate.net | Photocatalyst or Advanced Metal Complex acs.orgencyclopedia.pub |

| Reactor Type | Large Batch Reactor | Continuous Flow / Microreactor rccostello.com |

| Relative Energy Input | High | Low |

| Byproduct Formation | Higher potential due to high temps | Minimized by selective catalysis |

By leveraging advanced catalytic systems and modern reactor technology, the synthesis of this compound can be designed to be significantly more energy-efficient, safer, and more sustainable than traditional chemical processes.

Chemical Reactivity and Mechanistic Investigations of 2 Methylheptane 2 Thiol

Intrinsic Reactivity of the Thiol Group (-SH)

The thiol group (-SH), the sulfur analog of the hydroxyl group, imparts a distinct reactivity to 2-methylheptane-2-thiol. The sulfur atom, being larger and less electronegative than oxygen, possesses a more polarizable and diffuse electron cloud. libretexts.org This characteristic is fundamental to its chemical behavior. The sulfhydryl proton is more acidic than its alcohol counterpart, leading to the ready formation of the corresponding thiolate anion. Furthermore, the thiol group is susceptible to a range of oxidative transformations. nih.govresearchgate.net The reactivity of the thiol group is central to its role in various chemical reactions, functioning primarily as a potent nucleophile or as a reducing agent. thermofisher.comnih.gov

Oxidative Transformations of the Thiol Moiety

The thiol group of this compound is readily oxidized. The interconversion between a thiol and its oxidized forms is a fundamental redox reaction in chemistry. libretexts.org Depending on the strength of the oxidizing agent, thiols can be oxidized to various sulfur-containing functional groups, including disulfides, sulfinic acids, and sulfonic acids. researchgate.net

One of the most common oxidative transformations for thiols is the formation of a disulfide bond (S-S). libretexts.org This reaction involves the coupling of two thiol molecules to form a disulfide, accompanied by the loss of two protons and two electrons. libretexts.orgnih.gov

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

This process is an oxidation because each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.org The formation of di-(2-methylheptan-2-yl) disulfide can be accomplished using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). nih.gov In biological systems, this process is often enzyme-catalyzed and can occur through thiol-disulfide exchange reactions. nih.govnih.gov The disulfide linkage is a covalent bond that can be reversed by treatment with reducing agents. thermofisher.com

Higher Oxidation States: Sulfoxides and Sulfones

The sulfur atom in this compound, as in all thiols, can exist in higher oxidation states, primarily as sulfoxides and sulfones. The formation of these species involves the oxidation of the thiol group. While direct oxidation of a thiol can lead to a mixture of products, the conceptual pathway to 2-methylheptane-2-sulfoxide and 2-methylheptane-2-sulfone involves the stepwise oxidation of the sulfur center.

The initial oxidation of a tertiary thiol like this compound typically proceeds through the formation of a sulfenic acid (R-SOH), which is generally unstable and can undergo further reactions. A more common synthetic route to the corresponding sulfoxides and sulfones would involve the conversion of the thiol to a more stable intermediate, such as a thioether (sulfide), followed by controlled oxidation.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. For the analogous sulfide (B99878) derived from this compound, the following transformations are expected:

Formation of Sulfoxide (B87167): The oxidation of a sulfide to a sulfoxide can be achieved using mild oxidizing agents. A common and effective reagent is hydrogen peroxide (H₂O₂) at room temperature. Other reagents include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts. Careful control of the reaction conditions is necessary to prevent over-oxidation to the sulfone.

Formation of Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. This requires stronger oxidizing agents or more forcing reaction conditions. Using an excess of m-CPBA or other peroxyacids will typically drive the reaction to completion, affording the sulfone. Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant capable of converting sulfides directly to sulfones.

The selectivity between sulfoxide and sulfone formation can often be controlled by the stoichiometry of the oxidant. For instance, the use of one equivalent of an oxidizing agent tends to favor the sulfoxide, while two or more equivalents lead to the sulfone.

| Oxidizing Agent | Typical Product from Sulfide |

| Hydrogen Peroxide (H₂O₂, 1 eq.) | Sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide |

| m-Chloroperoxybenzoic acid (m-CPBA, 1 eq.) | Sulfoxide |

| m-Chloroperoxybenzoic acid (m-CPBA, >2 eq.) | Sulfone |

| Potassium Permanganate (KMnO₄) | Sulfone |

| Oxone® | Sulfoxide or Sulfone |

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones. The reactivity with a sulfide derived from this compound would be expected to follow these general trends.

Reductive Pathways Involving this compound

Reductive pathways for thiols are primarily characterized by the cleavage of the carbon-sulfur bond, a process known as desulfurization. For this compound, this would result in the formation of the corresponding alkane, 2-methylheptane. This transformation is of significant interest in organic synthesis, particularly for the removal of a thiol functional group after it has served its synthetic purpose.

Several methods are available for the desulfurization of thiols. A classic and widely used method is the Raney nickel reduction. Raney nickel, a finely divided nickel-aluminum alloy, is highly effective in cleaving C-S bonds in the presence of hydrogen. The reaction typically involves heating the thiol with Raney nickel in a suitable solvent, such as ethanol.

Another approach to desulfurization involves radical-mediated reactions. For instance, treatment of a thiol with a phosphine (B1218219) reagent under near-UV light can induce desulfurization. rsc.org This method proceeds via a phosphoranyl radical intermediate. rsc.org

Molybdenum hexacarbonyl has also been reported as a reagent for the desulfurization of various thiols, including primary, secondary, and benzylic thiols. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

More recently, methods for desulfurization coupled with nucleophilic substitution have been developed. For example, a system of triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) can promote the desulfurization of thiols, allowing for subsequent reaction with a range of nucleophiles. cas.cnacs.orgnih.gov While benzyl (B1604629) thiols are particularly reactive in this system, alkyl thiols can also undergo this transformation at elevated temperatures. cas.cnacs.orgnih.gov

| Reductive Method | Reagents | Expected Product from this compound |

| Raney Nickel Reduction | Raney Ni, H₂ | 2-Methylheptane |

| Photochemical Desulfurization | Phosphine (e.g., PEt₃), UV light | 2-Methylheptane |

| Molybdenum-Mediated Desulfurization | Mo(CO)₆ | 2-Methylheptane |

| Desulfurization/Nucleophilic Substitution | Ph₃P, ICH₂CH₂I, Nucleophile | Product of nucleophilic substitution on the 2-methylhept-2-yl cation |

This table summarizes common reductive pathways applicable to thiols. The application of these methods to this compound is expected to yield the corresponding desulfurized products.

Kinetic Studies and Reaction Rate Analysis

Determination of Rate Constants for Key Reactions

Thiol-disulfide exchange is a fundamental reaction of thiols. The rate of this reaction is highly dependent on the pKa of the thiol, as the thiolate anion is the active nucleophile. For thiol-disulfide interchange reactions, rate constants can be correlated with the pKa of the participating thiols through Brønsted relationships. harvard.eduacs.org

The kinetics of thiol oxidation are also of significant interest. The reaction of thiols with various oxidizing agents can proceed at vastly different rates depending on the oxidant and the reaction conditions. For example, the condensation of a sulfenic acid with a thiol is generally very fast, with rate constants often exceeding 10⁵ M⁻¹s⁻¹ at neutral pH. researchgate.net

In the context of nucleophilic reactions, such as the thiol-Michael addition, the rate is influenced by the nature of the thiol, the Michael acceptor, the catalyst, and the solvent. Computational and kinetic modeling studies on general thiol-Michael reactions indicate that the choice of these parameters dictates whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, each with its own kinetic profile. rsc.org

| Reaction Type | Influencing Factors on Rate Constant | General Range of Second-Order Rate Constants (M⁻¹s⁻¹) |

| Thiol-Disulfide Exchange | Thiol pKa, pH, Steric Hindrance | 0.1 - 10⁶ |

| Thiol-Michael Addition | Thiol pKa, Catalyst, Solvent, Michael Acceptor | Varies widely with conditions |

| Reaction with Radicals (e.g., Cl•) | Temperature, Thiol Structure | ~10¹⁰ - 10¹¹ (gas phase, cm³ molecule⁻¹ s⁻¹) |

This table provides an overview of factors influencing reaction rates for common thiol reactions and typical ranges for rate constants based on studies of analogous thiols.

Temperature and Pressure Dependence of Reaction Kinetics

The kinetics of chemical reactions, including those involving this compound, are dependent on temperature and pressure. The temperature dependence of a reaction rate constant (k) is described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. Experimental studies on the reactions of aliphatic thiols with chlorine atoms have demonstrated this temperature dependence, with Arrhenius expressions determined for various thiols. researchgate.net Generally, an increase in temperature leads to an increase in the reaction rate.

The pressure dependence of reaction kinetics is typically more significant for reactions in the gas phase or for reactions in solution that involve a significant change in volume in the transition state. For many solution-phase reactions of thiols, the effect of pressure on reaction rates is often less pronounced than the effect of temperature. However, for certain charge transfer processes, an initial increase in reaction rate with increasing pressure has been observed. tandfonline.com

Comprehensive Mechanistic Elucidations of this compound Transformations

Role of Proton Transfer and Acid-Base Catalysis in Thiol Reactivity

Proton transfer and acid-base catalysis play a crucial role in the transformations of this compound. The thiol group (R-SH) is acidic, and its deprotonation to the corresponding thiolate anion (R-S⁻) is often a key step in many of its reactions. youtube.com The thiolate is a significantly more potent nucleophile than the neutral thiol. youtube.com

Acid-Base Catalysis:

Base Catalysis: In the presence of a base, the equilibrium between the thiol and the thiolate is shifted towards the thiolate. This increases the concentration of the more reactive nucleophilic species, thereby accelerating reactions such as nucleophilic substitution (Sₙ2) and Michael additions. nsf.gov For example, in the thiol-Michael addition, a base abstracts the proton from the thiol to generate the thiolate, which then adds to the electron-deficient alkene. nsf.gov

Acid Catalysis: Acid catalysis can also play a role in thiol reactivity. For instance, in the presence of a strong acid, the sulfur atom of the thiol can be protonated to form a sulfonium (B1226848) ion (R-SH₂⁺). This enhances the leaving group ability of the thiol in certain reactions. youtube.com The acid-catalyzed thiol-ene (ACT) reaction is another example where an acid protonates a vinyl substrate, creating a carbocation that is then attacked by the thiol.

The oxidation of thiols can also be mechanistically influenced by proton transfer. In the enzymatic reduction of hydroperoxides by peroxidatic cysteines, the mechanism involves an initial proton dislocation from the thiol to a nearby residue in the enzyme's active site. vu.nlnih.gov This is followed by a nucleophilic attack of the resulting thiolate on the peroxide. vu.nlnih.gov This highlights the importance of the microenvironment and the strategic placement of proton donors and acceptors in facilitating thiol reactions.

The interplay between the pKa of the thiol and the pH of the medium is therefore a critical determinant of its reactivity. The pKa of a tertiary aliphatic thiol like this compound is expected to be in the range of 10-11. At physiological pH, it will exist predominantly in its neutral thiol form. However, the presence of a suitable base can significantly increase the population of the highly reactive thiolate anion.

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is significantly governed by the interplay of steric and electronic effects originating from its molecular structure. As a tertiary thiol, the sulfhydryl (-SH) group is attached to a quaternary carbon atom, which imparts distinct characteristics that dictate its reaction pathways.

Steric Effects:

The most prominent feature influencing the reactivity of this compound is steric hindrance. The tertiary carbon atom is bonded to a methyl group, a pentyl group, and another methyl group, creating a sterically crowded environment around the sulfur atom. This congestion severely restricts the accessibility of the reaction center for many chemical transformations, particularly those that proceed via a concerted bimolecular mechanism.

Nucleophilic substitution reactions of the SN2 type are exceptionally sensitive to steric crowding at the reaction center. beilstein-journals.org For tertiary substrates like this compound, the SN2 pathway is almost always disfavored in favor of SN1 substitution and elimination reactions. beilstein-journals.org This is because the bulky alkyl groups physically block the backside attack required for the SN2 mechanism. The significant steric repulsion that would arise in the trigonal bipyramidal transition state makes this pathway energetically unfavorable.

| Substrate Type | Example Compound | Relative Rate of SN2 Reaction |

|---|---|---|

| Primary (CH3X) | Methyl Bromide | ~2,000,000 |

| Primary (RCH2X) | Ethyl Bromide | ~40,000 |

| Secondary (R2CHX) | Isopropyl Bromide | ~1 |

| Tertiary (R3CX) | tert-Butyl Bromide | ~0 (negligible) |

Electronic Effects:

The electronic properties of the alkyl groups surrounding the tertiary carbon also play a crucial role. Alkyl groups are electron-donating through an inductive effect. In this compound, the three alkyl groups attached to the central carbon increase the electron density around it. This electronic effect has several consequences:

Carbocation Stability: In reactions proceeding through an SN1 mechanism, the rate-determining step is the formation of a carbocation. The electron-donating nature of the alkyl groups helps to stabilize the resulting tertiary carbocation, making the SN1 pathway more favorable than for primary or secondary analogues.

Nucleophilicity: Thiols and their corresponding anions (thiolates) are generally excellent nucleophiles. chemistrysteps.com The large size and polarizability of the sulfur atom contribute to its high nucleophilicity. However, the electron-donating alkyl groups can slightly modulate the acidity of the S-H bond.

The combination of pronounced steric hindrance and electronic stabilization of carbocation intermediates means that reactions involving the cleavage of the C-S bond in this compound are more likely to proceed through unimolecular (SN1, E1) rather than bimolecular (SN2, E2) pathways.

Mechanistic Insights into Catalytic Reactions Involving this compound

Catalytic processes offer alternative reaction pathways that can overcome the inherent reactivity limitations of sterically hindered thiols like this compound. The most studied of these are catalytic oxidation reactions.

Thiols are readily oxidized to various sulfur-containing compounds, with the most common product being a disulfide (R-S-S-R). wikipedia.orglibretexts.org While this reaction can occur with mild oxidizing agents or even atmospheric oxygen, it is often accelerated by the presence of a catalyst. researchgate.net Transition metal ions, particularly copper (Cu²⁺), are known to be effective catalysts for the oxidation of thiols in aqueous solutions. researchgate.net

The proposed mechanism for the metal-catalyzed oxidation of a thiol generally involves the following key steps:

Deprotonation: The thiol (RSH) first deprotonates to form a thiolate anion (RS⁻). This step is often facilitated by a basic medium.

Complex Formation: The nucleophilic thiolate anion coordinates with the metal ion catalyst (e.g., Cu²⁺) to form a metal-thiolate complex.

Electron Transfer: The metal center facilitates the transfer of an electron from the thiolate to an oxidizing agent, such as molecular oxygen (O₂). In the case of copper, this can involve the reduction of Cu²⁺ to Cu⁺.

Radical Formation and Dimerization: This electron transfer may generate a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide bond (R-S-S-R).

Catalyst Regeneration: The reduced metal catalyst is re-oxidized by the oxidizing agent, completing the catalytic cycle.

For this compound, the catalytic oxidation would produce di-(2-methylheptan-2-yl) disulfide. The bulky tertiary structure of the thiol can influence the rate of the reaction but does not prevent it, as the primary interaction occurs at the sulfur atom, which is at the periphery of the steric bulk.

With stronger oxidizing agents and appropriate catalysts, the oxidation can proceed beyond the disulfide stage to form sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H). chemistrysteps.comwikipedia.org

| Catalyst/System | Oxidant | Primary Product | Reference |

|---|---|---|---|

| Copper(II) ions | Molecular Oxygen (O₂) | Disulfide (RSSR) | researchgate.net |

| Iodine (I₂) | Iodine (I₂) | Disulfide (RSSR) | researchgate.net |

| Transition Metal Oxides | Tert-butyl hydroperoxide (TBHP) | Sulfone (RSO₂R) | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (RSO₃H) | wikipedia.org |

| Potassium Permanganate (KMnO₄) | Potassium Permanganate (KMnO₄) | Sulfonic Acid (RSO₃H) | chemistrysteps.com |

Other advanced catalytic reactions, such as transition-metal-catalyzed cycloadditions, have been studied mechanistically, but their direct application to a simple alkane thiol like this compound is less common without the presence of other functional groups to direct the reaction. nih.gov The primary catalytic pathway of interest for this compound remains its oxidation.

Derivatization and Functionalization Pathways of 2 Methylheptane 2 Thiol

Alkylation and Arylation of the Thiol Group

The sulfur atom of 2-methylheptane-2-thiol, bearing a lone pair of electrons, is nucleophilic and readily participates in alkylation and arylation reactions. These transformations lead to the formation of thioethers (sulfides), which are valuable intermediates in organic synthesis.

Alkylation of this compound is typically achieved by reacting its corresponding thiolate with an alkyl halide. The thiolate is generated in situ by treating the thiol with a suitable base. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions, such as elimination, particularly with sterically hindered tertiary thiols.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Strong Base (e.g., NaH, K₂CO₃) | Aprotic Solvent (e.g., THF, DMF) | S-Alkyl-2-methylheptane-2-thiol |

Arylation of this compound to form aryl thioethers can be accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are commonly employed for this purpose. These reactions typically involve the coupling of the thiol with an aryl halide or a related aryl electrophile. The selection of the appropriate ligand for the metal catalyst is critical for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Aryl Halide (e.g., C₆H₅I, C₆H₅Br) | Palladium or Copper salt | Phosphine (B1218219) or other suitable ligand | Inorganic or Organic Base | Anhydrous Solvent | S-Aryl-2-methylheptane-2-thiol |

Acylation for the Formation of Thioesters and Thioacids

Acylation of the thiol group in this compound provides access to thioesters and thioacids, which are important functional groups in organic chemistry and biochemistry.

Thioester Synthesis: Thioesters can be synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to activate the thiol. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Acyl Chloride (e.g., CH₃COCl) | Tertiary Amine (e.g., Triethylamine) | Aprotic Solvent (e.g., CH₂Cl₂) | S-(2-Methylheptan-2-yl) thioacetate (B1230152) |

Thioacid Synthesis: The direct synthesis of a thioacid from a tertiary thiol like this compound is less common. However, thioacids can be prepared from carboxylic acids using various thionating agents. Alternatively, a two-step process involving the formation of a thioester followed by its hydrolysis can yield the desired thioacid.

Incorporation into Polymeric Architectures

The reactivity of the thiol group makes this compound a candidate for incorporation into polymeric materials, either as a monomer or as a modifying agent for existing polymers. One of its uses is in polymer modification. wikipedia.org

Direct Polymerization of Thiol-Containing Monomers

While direct polymerization of thiol-containing monomers is a known method, it is not a common application for a simple alkanethiol like this compound, which lacks a polymerizable functional group.

Post-Polymerization Modification Utilizing Thiolating Reagents

A more versatile approach for incorporating this compound into polymers is through post-polymerization modification. This involves reacting the thiol with a pre-formed polymer that contains reactive functional groups amenable to thiol addition. A prominent example of this is the thiol-ene reaction. mdpi.com

Thiol-Ene "Click" Chemistry: The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the radical-initiated addition of a thiol across a double bond. mdpi.com Polymers containing pendant alkene groups, such as polybutadiene (B167195) or polymers functionalized with maleimide (B117702) groups, can be modified with this compound. This reaction is typically initiated by UV light or a radical initiator. A theoretical study has investigated the grafting of maleimide to polyethylene (B3416737), using 4-methylheptane (B1211382) as a model for the polyethylene chain. nih.govbit.edu.cn

| Polymer Backbone | Thiol | Initiator | Product |

| Polymer with pendant alkene or maleimide groups | This compound | UV light or Radical Initiator (e.g., AIBN) | Polymer with pendant 2-methylheptan-2-yl thioether groups |

Formation of Organosulfur Compounds Beyond Simple Disulfides

The chemistry of this compound extends beyond the formation of thioethers and thioesters. The sulfur atom can exist in various oxidation states, leading to a range of other organosulfur compounds.

Oxidation to Disulfides: Mild oxidation of thiols leads to the formation of disulfides. However, for tertiary thiols like this compound, the formation of a stable disulfide is sterically hindered.

Formation of Sulfenyl Chlorides: Thiols can be converted to sulfenyl chlorides by reaction with a chlorinating agent. These sulfenyl chlorides are reactive intermediates that can be used to form other sulfur-containing compounds.

Oxidation to Sulfonic Acids: Stronger oxidizing agents can oxidize the thiol group to a sulfonic acid. However, the tertiary nature of the carbon atom in this compound can make it susceptible to elimination or rearrangement under harsh oxidative conditions. The chemical reacts with strong acids, bases, metals, and oxidizing agents, which produces sulfur oxides. inchem.org

| Starting Material | Reagent | Product |

| This compound | Chlorinating Agent (e.g., SO₂Cl₂) | 2-Methylheptane-2-sulfenyl chloride |

| This compound | Strong Oxidizing Agent (e.g., H₂O₂, KMnO₄) | 2-Methylheptane-2-sulfonic acid (potential for side reactions) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For this compound, both one-dimensional and two-dimensional NMR experiments provide comprehensive information about its carbon framework and the connectivity of its atoms.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The chemical shifts are influenced by the electron-donating alkyl groups and the electron-withdrawing thiol group attached to the quaternary carbon.

The ¹H NMR spectrum is expected to show distinct signals for the chemically non-equivalent protons in the molecule. The thiol proton (-SH) typically appears as a singlet, although its chemical shift can vary depending on solvent and concentration. The protons of the methyl and methylene (B1212753) groups along the pentyl chain, as well as the two methyl groups attached to the C2 carbon, will exhibit characteristic multiplets and integrals corresponding to the number of protons.

The ¹³C NMR spectrum provides direct evidence for the eight distinct carbon environments within the this compound molecule. The quaternary carbon (C2) bonded to the sulfur atom is significantly deshielded. The chemical shifts of the other carbons in the n-pentyl chain and the two methyl groups at the C2 position can be precisely assigned. docbrown.info

Predicted NMR Data for this compound

This interactive table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for the distinct proton and carbon environments in this compound, based on data from similar alkyl structures. nih.govspectrabase.com

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₃ -CH(SH)- | Methyl (x2) | ~1.3 | ~30 |

| -SH | Thiol | ~1.5 (variable) | - |

| -CH₂-CH₂-CH₂-CH₂-CH₃ | Methyl | ~0.9 | ~14 |

| -CH₂-CH₂-CH₂-CH₂ -CH₃ | Methylene | ~1.3 | ~23 |

| -CH₂-CH₂-CH₂ -CH₂-CH₃ | Methylene | ~1.3 | ~26 |

| -CH₂ -CH₂-CH₂-CH₂-CH₃ | Methylene | ~1.5 | ~32 |

| C -(SH)(CH₃)₂ | Quaternary | - | ~45 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to establish definitive atomic connectivity, several 2D NMR experiments are employed. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent methylene groups in the pentyl chain, confirming their sequential arrangement.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

Together, these 2D techniques provide irrefutable evidence for the connectivity and spatial relationships of the atoms, confirming the identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound from its exact mass. nih.gov For this compound, the molecular formula is C₈H₁₈S. fda.govnih.govnih.gov HRMS can measure the monoisotopic mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula C₈H₁₈S. nih.gov

Molecular Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈S fda.govnih.govnih.gov |

| Average Molecular Weight | 146.30 g/mol nih.gov |

Direct Analysis in Real Time – Mass Spectrometry (DART-MS) for Reaction Monitoring

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, or gas samples with minimal to no sample preparation. nist.govwikipedia.orgojp.gov Coupled with a mass spectrometer, DART-MS is an ideal tool for real-time reaction monitoring.

DART is considered a "soft" ionization method, meaning it typically causes little to no fragmentation of the analyte. ojp.gov When analyzing this compound, DART-MS would be expected to generate a simple mass spectrum dominated by the protonated molecule, [M+H]⁺, in positive-ion mode or the deprotonated molecule, [M-H]⁻, in negative-ion mode. wikipedia.org This capability allows for the direct and rapid tracking of the consumption of the this compound reactant and the formation of products in a chemical reaction, providing immediate feedback on reaction progress. jeol.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The FTIR and Raman spectra of this compound are characterized by vibrations of its alkyl framework and the distinctive thiol functional group.

S-H Stretch: The most characteristic vibration for a thiol is the S-H stretching band. This band is typically observed in the range of 2550-2600 cm⁻¹. In FTIR spectra, this absorption is often weak due to the small change in dipole moment of the S-H bond. rsc.org

C-S Stretch: The C-S stretching vibration is found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. rsc.org

C-H Vibrations: The spectrum is also dominated by strong C-H stretching bands from the methyl and methylene groups, which appear in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations are also present at lower wavenumbers. mdpi.commdpi.com

A vapor-phase IR spectrum is available for this compound, which aids in its characterization. spectrabase.com

Characteristic Vibrational Frequencies for this compound

This interactive table presents the key vibrational modes and their expected frequency ranges in cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Typically strong intensity in IR |

| S-H Stretch | -SH | 2550 - 2600 | Often weak in IR, more easily observed in Raman rsc.org |

| C-H Bend | -CH₃, -CH₂ | 1350 - 1470 | Medium to strong intensity |

Environmental Fate and Chemical Transformation of 2 Methylheptane 2 Thiol

Microbial Chemical Transformations and Cycling of Sulfur Compounds

Microbial activity plays a crucial role in the transformation and cycling of sulfur compounds in the environment frontiersin.orgnih.gov. Microorganisms can utilize organic sulfur compounds like 2-methylheptane-2-thiol as a source of carbon and/or sulfur, leading to their degradation.

The biodegradation of tertiary thiols is generally considered to be slower than that of primary or secondary thiols due to steric hindrance around the thiol group. However, studies on similar compounds suggest that microbial degradation does occur. For instance, tertiary dodecyl mercaptan has been shown to degrade slowly, with a half-life of approximately 150 days in aerated algal medium .

The initial step in the microbial degradation of thiols often involves their oxidation to disulfides, a reaction that can also occur abiotically. This disulfide can then be further metabolized by microorganisms. For example, a strain of Pseudomonas has been shown to efficiently metabolize ethyl mercaptan by first oxidizing it to diethyl disulfide, which is then further mineralized to carbon dioxide, bacterial cells, and sulfate (B86663) nih.govresearchgate.net.

The table below outlines the potential microbial transformation pathway for this compound based on studies of analogous compounds.

| Transformation Step | Reactant | Product(s) | Microorganism Type (Example) |

| Initial Oxidation | This compound | Bis(2-methylheptan-2-yl) disulfide | Aerobic Bacteria (Pseudomonas sp.) nih.govresearchgate.net |

| Disulfide Cleavage | Bis(2-methylheptan-2-yl) disulfide | Intermediate organic compounds + Sulfide (B99878)/Sulfite | Sulfur-oxidizing/reducing bacteria |

| Mineralization | Intermediate organic compounds | Carbon Dioxide + Water | Various heterotrophic microorganisms |

| Sulfur Oxidation | Sulfide/Sulfite | Sulfate | Sulfur-oxidizing bacteria (Thiobacillus sp.) |

Atmospheric Chemistry: Reaction Pathways and Lifetimes

Once volatilized into the atmosphere, this compound is subject to chemical transformation by reaction with atmospheric oxidants. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while at night, reactions with the nitrate (B79036) radical (NO3•) and ozone (O3) can be important.

The dominant atmospheric loss process for this compound is expected to be its reaction with the hydroxyl radical. The rate of this reaction determines the atmospheric lifetime of the compound. Based on estimation methods, the rate constant for the reaction of tert-octyl mercaptan (a synonym for this compound) with •OH radicals is approximately 3.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C. This leads to an estimated atmospheric half-life of about 11 hours, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals cm⁻³. This relatively short lifetime indicates that this compound is not expected to persist in the atmosphere for long periods or be transported over long distances.

The reaction with •OH radicals is likely to proceed via H-atom abstraction from the thiol group, leading to the formation of a thiyl radical (RS•) and water. This thiyl radical can then undergo further reactions, such as reacting with oxygen to form sulfonyl radicals (RSO2•), which can contribute to the formation of secondary organic aerosols and acid rain precursors like sulfur dioxide (SO2).

Reactions with nitrate radicals and ozone are also possible, particularly for unsaturated compounds. However, for a saturated thiol like this compound, the reaction rates with NO3• and O3 are expected to be significantly slower than the reaction with •OH radicals, making the hydroxyl radical pathway the primary determinant of its atmospheric fate.

The following table summarizes the key aspects of the atmospheric chemistry of this compound.

| Atmospheric Process | Reactant | Rate Constant (Estimated for tert-octyl mercaptan) | Estimated Atmospheric Half-life |

| Reaction with OH Radical | Hydroxyl Radical (•OH) | 3.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~11 hours |

| Reaction with NO3 Radical | Nitrate Radical (NO3•) | Not available, expected to be slow | Likely much longer than with •OH |

| Reaction with Ozone | Ozone (O3) | Not available, expected to be very slow | Likely very long |

Future Research Directions and Emerging Areas in 2 Methylheptane 2 Thiol Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to 2-methylheptane-2-thiol and related tertiary thiols is a paramount goal for future research. Current industrial syntheses often rely on traditional methods that may involve harsh reagents and generate significant waste. The focus is shifting towards greener alternatives that offer high atom economy, utilize renewable resources, and operate under milder conditions.

Future research in this area should concentrate on several promising strategies:

Catalytic Thiolation: Exploring novel catalyst systems for the direct thiolation of tertiary alcohols or alkenes is a key avenue. This could involve the use of earth-abundant metal catalysts or organocatalysts to facilitate the addition of a sulfur source, such as hydrogen sulfide (B99878) or a thiolating agent, to a suitable precursor of this compound.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of thiols. Research into optimizing flow reactor conditions for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Bio-based Feedstocks: Investigating the potential of deriving the carbon backbone of this compound from renewable biomass sources is a long-term goal for sustainable chemistry. This would involve the development of biocatalytic or chemocatalytic pathways to convert bio-based platform molecules into the desired tertiary alkyl structure.

Solvent-Free and Aqueous Synthesis: Minimizing the use of volatile organic solvents is a core principle of green chemistry. Future synthetic methodologies should aim for solvent-free conditions or the use of water as a reaction medium. mdpi.com

A comparative overview of traditional versus potential green synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Tertiary Thiols

| Methodology | Description | Potential Advantages of Green Approaches | Key Research Challenges |

|---|---|---|---|

| Traditional Methods | Typically involve multi-step processes using strong acids or bases and stoichiometric amounts of reagents. | High energy consumption, significant waste generation, use of hazardous materials. | |

| Catalytic Thiolation | Direct addition of a sulfur source to a precursor molecule mediated by a catalyst. | Higher atom economy, lower energy requirements, potential for catalyst recycling. | Development of highly active and selective catalysts for tertiary thiol synthesis. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easier scale-up. | Optimization of reactor design and reaction conditions for specific thiol syntheses. |

| Bio-based Synthesis | Utilization of renewable feedstocks derived from biomass. | Reduced reliance on fossil fuels, potential for biodegradable byproducts. | Development of efficient and selective conversion pathways from complex biomass to the target molecule. |

| Solvent-Free/Aqueous Synthesis | Reactions conducted without organic solvents or in water. mdpi.com | Reduced environmental impact, simplified product purification. | Overcoming solubility issues and achieving high reaction rates in aqueous media. |

Discovery and Characterization of Novel Reactivity Patterns

The steric hindrance around the sulfhydryl group in this compound dictates its reactivity, but there is still much to be explored in terms of its participation in novel chemical transformations. Future research should aim to uncover and characterize new reactivity patterns that leverage its unique structural features.

Key areas for investigation include:

Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis of chiral tertiary thiols is a significant challenge in organic chemistry. beilstein-journals.orgrsc.org While this compound itself is achiral, methodologies developed for related chiral tertiary thiols could be adapted for the synthesis of more complex, enantioenriched sulfur-containing molecules.

C-H Functionalization: Direct functionalization of the C-H bonds in the alkyl chain of this compound would provide a powerful tool for the synthesis of novel derivatives. Research into selective C-H activation and subsequent bond formation could lead to a wide range of new compounds with potentially interesting properties.

Novel Coupling Reactions: Exploring the participation of this compound in new types of coupling reactions, beyond traditional thiol-ene or thiol-yne chemistry, could open up new avenues for the synthesis of complex molecules. This could include metal-catalyzed cross-coupling reactions or photoredox-catalyzed transformations.

Oxidative Chemistry: While the oxidation of thiols to disulfides is a well-known reaction, a deeper understanding of the controlled oxidation of this compound to other sulfur oxidation states (e.g., sulfenic, sulfinic, or sulfonic acids) under mild and selective conditions is an area for further study.

Development of Advanced Computational Models for Complex Chemical Systems

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. The development of more sophisticated and accurate computational models will be crucial for accelerating research and discovery in this area.

Future computational efforts should focus on:

pKa Prediction: Accurately predicting the acidity (pKa) of thiols in different solvent environments is essential for understanding their reactivity. nih.govrsc.org Advanced computational models can provide valuable insights into the factors that influence the pKa of this compound and guide the design of reactions involving its thiolate anion. nih.gov

Reaction Mechanism Elucidation: Computational studies can be employed to elucidate the detailed mechanisms of reactions involving this compound. rsc.orgresearchgate.net This includes identifying transition states, calculating activation energies, and understanding the role of catalysts and solvents. Such studies can help in optimizing reaction conditions and predicting the outcome of new transformations. rsc.orgresearchgate.net

Modeling of Thiol-Michael Reactions: The thiol-Michael addition is a fundamental reaction in organic and polymer chemistry. Computational modeling can provide a deeper understanding of the kinetics and thermodynamics of the addition of this compound to various Michael acceptors, taking into account steric and electronic effects. acs.org

Force Field Development: For molecular dynamics simulations of larger systems containing this compound, such as polymers or biological macromolecules, the development of accurate and reliable force fields is essential. These force fields can be used to study the conformational dynamics and intermolecular interactions of the thiol in complex environments.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | pKa prediction, reaction mechanism studies. rsc.orgrsc.orgresearchgate.net | Accurate prediction of acidity, detailed understanding of reaction pathways and transition states. rsc.orgrsc.orgresearchgate.net |

| Ab initio methods | High-accuracy benchmarking of reaction energies and barrier heights. | Validation of less computationally expensive methods, providing a "gold standard" for theoretical predictions. |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and intermolecular interactions in condensed phases. | Understanding the behavior of this compound in solution and in materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physical, chemical, and biological properties. | Correlation of molecular structure with macroscopic properties, guiding the design of new molecules with desired characteristics. |

Integration of this compound Chemistry with Materials Science

The unique properties of the thiol group make it a valuable functional group in materials science, particularly in the realm of polymer chemistry. The incorporation of this compound into polymeric materials could lead to the development of new materials with tailored properties.

Emerging areas for research include:

Thiol-Ene "Click" Chemistry: Thiol-ene chemistry is a highly efficient and versatile "click" reaction that is widely used for the synthesis and modification of polymers. nih.govrsc.orgresearchgate.netrsc.org Future research could explore the use of this compound as a chain transfer agent or as a monomer in thiol-ene polymerizations to control polymer architecture and properties. nih.govrsc.orgresearchgate.netrsc.org The steric bulk of the tertiary alkyl group could impart unique characteristics to the resulting polymers, such as altered glass transition temperatures or mechanical properties.

Self-Healing Materials: The reversible nature of the disulfide bond, formed by the oxidation of two thiol groups, can be exploited in the design of self-healing materials. Incorporating this compound into a polymer network could allow for the creation of materials that can repair themselves upon damage through disulfide exchange reactions.

Functional Coatings and Surfaces: The thiol group can strongly adsorb onto the surface of noble metals such as gold and silver. This property can be utilized to create self-assembled monolayers (SAMs) of this compound on these surfaces, thereby modifying their wetting, adhesive, and corrosion-resistant properties.

Biomaterials: In the field of biomaterials, thiol-containing molecules are used for bioconjugation and the formation of hydrogels for tissue engineering and drug delivery. mdpi.com While the direct application of this compound in biological systems may be limited due to its potential cytotoxicity, its chemistry can serve as a model for the development of more biocompatible tertiary thiols for these applications.

Exploration of Analytical Methodologies for Trace Detection in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices, such as environmental samples or industrial process streams, is a significant analytical challenge. The development of more sensitive, selective, and rapid analytical methods is therefore a crucial area of future research.

Promising avenues for exploration include:

Advanced Chromatographic Techniques: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with selective detectors, such as a sulfur chemiluminescence detector (SCD) or a mass spectrometer (MS), can provide the high resolving power and sensitivity needed to detect this compound in complex mixtures. researchgate.netacs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to preconcentrate volatile and semi-volatile compounds from a variety of matrices. nih.govdiva-portal.orgnih.gov The development of novel SPME fiber coatings with high affinity for thiols could significantly improve the detection limits for this compound. nih.govdiva-portal.orgnih.gov

Chemical Sensors: The design and fabrication of chemical sensors for the real-time, in-situ detection of this compound is a highly desirable goal. These sensors could be based on a variety of platforms, including chemiresistive materials, optical fibers, or quartz crystal microbalances, functionalized with receptors that selectively bind to the thiol.

Fluorescent Probes: The development of fluorescent probes that exhibit a change in their fluorescence properties upon reaction with thiols could provide a highly sensitive and selective method for the detection of this compound. biocompare.comabcam.com Research in this area would focus on designing probes that are specifically reactive towards tertiary thiols.

Table 3: Analytical Techniques for Trace Detection of this compound

| Technique | Principle | Potential Advantages for Thiol Detection | Areas for Future Development |

|---|---|---|---|

| GCxGC-SCD/MS | Comprehensive two-dimensional gas chromatography with sulfur chemiluminescence or mass spectrometric detection. researchgate.netacs.org | High peak capacity, enhanced sensitivity, and selectivity for sulfur compounds. researchgate.netacs.org | Optimization of column combinations and detector parameters for specific thiol isomers. |

| HS-SPME-GC-MS | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry. nih.gov | Solvent-free, simple, and cost-effective sample preparation. nih.gov | Development of novel fiber coatings with enhanced selectivity for thiols. |

| Chemical Sensors | A device that converts a chemical interaction into a measurable signal. | Real-time and in-situ monitoring capabilities. | Design of highly selective and sensitive receptor materials for tertiary thiols. |

| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon reacting with a target analyte. biocompare.comabcam.com | High sensitivity and potential for bio-imaging applications. | Synthesis of probes with specific reactivity towards sterically hindered thiols. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methylheptane-2-thiol, and what methodological challenges arise during its preparation?

- Synthesis via Substitution Reactions : While direct evidence for this compound is limited, analogous alcohol-to-thiol conversions (e.g., substituting -OH with -SH) can be inferred. For example, thiols are often synthesized via nucleophilic substitution using reagents like thiourea or hydrogen sulfide (H₂S) under controlled conditions .